2-(2,6-Difluorophenyl)ethanol

Overview

Description

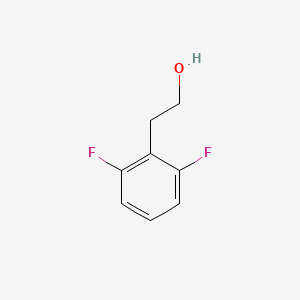

2-(2,6-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2,6-Difluorophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2,6-difluoroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol at low temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2,6-difluoroacetophenone. This process uses a palladium or platinum catalyst under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2,6-difluorobenzaldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to 2,6-difluorophenylethane using strong reducing agents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

Oxidation: 2,6-Difluorobenzaldehyde.

Reduction: 2,6-Difluorophenylethane.

Substitution: 2,6-Difluorophenyl chloride or bromide.

Scientific Research Applications

2-(2,6-Difluorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)ethanol is primarily related to its ability to interact with various biological targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways. The compound can modulate the activity of enzymes involved in metabolic processes, leading to its diverse biological effects .

Comparison with Similar Compounds

- 2,6-Difluorophenol

- 2,4-Difluorophenol

- 3,4-Difluorophenol

- 3,5-Difluorophenol

- 2-Fluorophenol

- 4-Fluorophenol

Comparison: 2-(2,6-Difluorophenyl)ethanol is unique due to the presence of the hydroxyl group on the ethyl chain, which imparts different chemical and biological properties compared to its phenol counterparts. The hydroxyl group allows for additional reactions such as esterification and etherification, expanding its utility in organic synthesis. Additionally, the position of the fluorine atoms on the phenyl ring influences its reactivity and stability, making it distinct from other fluorinated phenols .

Biological Activity

Introduction

2-(2,6-Difluorophenyl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F2O, with a molecular weight of approximately 174.15 g/mol. The compound features a phenolic hydroxyl group attached to a difluorinated benzene ring, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F2O |

| Molecular Weight | 174.15 g/mol |

| Structure | Structure |

| Fluorine Substituents | Two fluorine atoms at positions 2 and 6 on the phenyl ring |

Research indicates that this compound interacts with various biological targets, particularly within the central nervous system. Its mechanism of action may involve:

- Modulation of Neurotransmitter Systems : The compound has been shown to influence serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Antidepressant and Anxiolytic Effects

A significant body of research has explored the antidepressant and anxiolytic potential of this compound. In animal models, the compound demonstrated efficacy in reducing symptoms associated with depression and anxiety. The modulation of serotonin receptors is believed to be a key factor in its therapeutic effects .

Anti-inflammatory Properties

In addition to its neuropharmacological effects, this compound has been investigated for its anti-inflammatory capabilities. Studies suggest that it can reduce inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases.

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting that it could serve as a basis for developing new antimicrobial agents .

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, administration of this compound resulted in a significant reduction in despair behavior as measured by the forced swim test (FST). The results indicated that the compound's effects were comparable to those observed with standard antidepressants like fluoxetine.

Case Study 2: Anti-inflammatory Mechanisms

A study conducted on lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that treatment with this compound led to decreased levels of TNF-α and IL-6 cytokines. This suggests that the compound may inhibit the inflammatory response at the cellular level .

Case Study 3: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 0.5 mg/mL for certain strains .

Properties

IUPAC Name |

2-(2,6-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJHNMSIIGRNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666683 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168766-16-3 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.